4-(oxetan-3-yl)piperidine hydrochloride
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of study, focusing on cyclic compounds containing at least two different elements as members of the ring(s). Both the oxetane (B1205548) and piperidine (B6355638) moieties are prominent examples of saturated heterocycles.
The oxetane ring , a four-membered ether, is notable for its inherent ring strain. acs.orgresearchgate.net This strain can be harnessed in synthetic chemistry, making oxetanes valuable intermediates for ring-opening reactions to construct more complex molecules. researchgate.net Despite this reactivity, the oxetane motif can also be a stable component in larger structures, influencing key physicochemical properties. acs.orgresearchgate.net
The piperidine ring , a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in natural products and pharmaceuticals. ijnrd.orglifechemicals.com Its chair-like conformation provides a three-dimensional framework that is crucial for molecular recognition and biological activity. lifechemicals.com The nitrogen atom in the piperidine ring can act as a basic center, allowing for the formation of salts like the hydrochloride, which often improves a compound's handling and formulation properties.
The fusion of these two distinct heterocyclic systems in 4-(oxetan-3-yl)piperidine (B593809) hydrochloride creates a molecule with a unique topographical and electronic profile. The oxetane's presence can influence the basicity of the piperidine nitrogen and introduce a degree of polarity and three-dimensionality. nih.gov
Significance in Contemporary Organic and Medicinal Chemistry Research
The scientific intrigue surrounding 4-(oxetan-3-yl)piperidine hydrochloride stems from the advantageous properties imparted by its constituent rings. In medicinal chemistry, the incorporation of oxetane rings has become a strategic approach to fine-tune the properties of drug candidates. acs.orgnih.gov
Key Physicochemical Influences of the Oxetane Moiety:
| Property | Influence of Oxetane Incorporation |
| Solubility | Generally increases aqueous solubility. acs.orgnih.govresearchgate.net |
| Lipophilicity (LogD) | Can be modulated to optimize drug-like properties. nih.gov |
| Metabolic Stability | Often improves resistance to metabolic degradation. acs.orgresearchgate.net |
| Basicity (pKa) | The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby amines. nih.gov |
| Three-Dimensionality | The tetrahedral sp3-hybridized carbons of the oxetane ring enhance the molecule's non-planar structure. nih.gov |
The piperidine scaffold, on the other hand, is a well-established pharmacophore found in numerous approved drugs. lifechemicals.com Its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. ijnrd.org
The combination of these two motifs in this compound makes it a valuable building block in drug discovery programs. nih.gov Researchers can utilize this compound to synthesize more complex molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. The ability of the oxetane to act as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, further expands its utility in lead optimization. acs.orgresearchgate.net
The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.netwhiterose.ac.ukdtic.milwhiterose.ac.uk The incorporation of the oxetane unit can be achieved through various synthetic strategies, often involving the coupling of a pre-formed piperidine with an oxetane-containing electrophile or vice versa. acs.org
Structure
3D Structure of Parent
Properties
CAS No. |
2648948-73-4 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-(oxetan-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h7-9H,1-6H2;1H |
InChI Key |
XXQFTOYEWYVLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2COC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxetan 3 Yl Piperidine Hydrochloride and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing piperidine (B6355638) derivatives, including 4-(oxetan-3-yl)piperidine (B593809), often rely on well-established reactions such as alkylation and reductive amination.
Alkylation Strategies for Piperidine Functionalization
Direct alkylation of the piperidine nitrogen is a fundamental approach to introduce the oxetane-3-yl group. This typically involves reacting a piperidine precursor with an oxetane-containing electrophile. For instance, the synthesis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine can be achieved by reacting a suitable piperidine derivative with an oxetane (B1205548) derivative. The reaction of piperidine with an appropriate alkylating agent, often in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), facilitates the formation of the C-N bond. researchgate.net To prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants and the rate of addition, must be carefully controlled. researchgate.net
Another strategy involves the regioselective alkylation at the 3-position of the piperidine ring. This can be accomplished by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The resulting enamine can then be alkylated at the 3-position with an appropriate electrophile. odu.edu
Table 1: Examples of Alkylation Reactions for Piperidine Functionalization
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Piperidine derivative | Oxetane derivative | N-methyl-1-(oxetan-3-yl)piperidin-4-amine | |
| Piperidine | Alkyl halide | N-alkylpiperidine | researchgate.net |
Reductive Amination Pathways
Reductive amination is another powerful and widely used method for the synthesis of piperidine derivatives. This one-pot reaction involves the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of 4-(oxetan-3-yl)piperidine, this could involve the reaction of piperidin-4-one with an oxetane-containing amine or, conversely, the reaction of an amine with oxetan-3-one, followed by reduction.
A common approach is the reductive amination of aldehydes with various primary and secondary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. researchgate.netnih.gov This method is known for its mild reaction conditions and broad substrate scope. For example, the reductive amination of an aldehyde with an amine can yield secondary and tertiary amines. nih.gov Iron-catalyzed reductive amination has also been developed as an efficient method for preparing various cyclic amines, including piperidines. mdpi.com
Modern Catalytic Synthesis
The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex molecules, and the preparation of 4-(oxetan-3-yl)piperidine and its derivatives is no exception.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. nih.gov These reactions allow for the coupling of a wide range of amines with aryl or vinyl halides and triflates. In the context of 4-(oxetan-3-yl)piperidine synthesis, this could involve coupling an oxetane-substituted piperidine with an aryl halide or vice versa. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govsemanticscholar.org For instance, the use of a [Pd-μ-BrP(t-Bu)₃]₂ catalyst has been reported for the N-arylation of piperidines. nih.gov The versatility of this method allows for the synthesis of a diverse library of N-arylpiperidine derivatives. nih.govsemanticscholar.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Amine | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 1-(2-aminoethyl)piperidine | Aryl iodide | Not specified | Hsp90 inhibitor | nih.gov |
| Piperidine | 4-bromoanisole | [Pd-μ-BrP(t-Bu)₃]₂ | H3 receptor agonist | nih.gov |
Other Transition Metal-Mediated Transformations
Besides palladium, other transition metals like rhodium, ruthenium, and cobalt have also been employed in the synthesis of piperidine derivatives. mdpi.com For example, ruthenium(II) and rhodium(I) catalysts have been used for the double reduction of pyridine (B92270) derivatives to form piperidines. mdpi.com Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is another method for producing various piperidines. mdpi.com These alternative catalytic systems can offer different reactivity and selectivity profiles, providing valuable tools for synthetic chemists.
Advanced Synthetic Techniques and Stereochemical Control
The stereochemistry of the piperidine ring and its substituents is often critical for the biological activity of a molecule. Therefore, developing synthetic methods that allow for precise control over stereochemistry is of great importance.
Enantioselective synthesis of substituted piperidines can be achieved through various strategies. One approach is the use of chiral catalysts or auxiliaries. For instance, a proline-derived catalyst has been used in the enantioselective Michael addition of propanal to an unsaturated compound, leading to a piperidine derivative with excellent enantiomeric excess. youtube.com Asymmetric synthesis of piperidines can also be achieved through a nitro-Mannich reaction followed by a reduction cyclization, where the stereochemistry is controlled in the initial Mannich reaction. mdpi.com
Furthermore, stereodivergent reduction of 3-substituted 4-piperidinones allows for the selective formation of either cis or trans 3,4-disubstituted piperidines depending on the reducing agent used. nih.gov For example, reduction with L-Selectride typically yields the cis isomer, while using Al-isopropoxydiisobutylalane can lead to the trans product. nih.gov These advanced techniques provide access to specific stereoisomers of 4-(oxetan-3-yl)piperidine derivatives, which is crucial for structure-activity relationship studies.
Horner–Wadsworth–Emmons Reactions in Oxetane Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction is a key method for forming carbon-carbon double bonds, which can be a crucial step in the synthesis of precursors for oxetane rings. wikipedia.orgnumberanalytics.com This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce an alkene, predominantly with an E-configuration. wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion. youtube.com This carbanion then adds to the carbonyl compound, leading to an intermediate oxaphosphetane, which subsequently decomposes to the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgorganic-chemistry.orgyoutube.com
The stereoselectivity of the HWE reaction is a significant advantage, favoring the formation of the more stable (E)-alkene. wikipedia.orgnrochemistry.com This is particularly useful in multi-step syntheses where control of stereochemistry is essential. The reaction is versatile and can be used with a wide range of aldehydes and ketones. wikipedia.orgnumberanalytics.com
| Reagent Class | Role in HWE Reaction | Example |
| Phosphonate Ester | Source of the stabilized carbanion | Diethyl (cyanomethyl)phosphonate |
| Base | Deprotonates the phosphonate ester | Sodium hydride (NaH), Sodium ethoxide (NaOEt) organic-chemistry.org |
| Carbonyl Compound | Electrophile that reacts with the carbanion | Aldehydes, Ketones |
Aza-Michael Additions in Heterocycle Derivatization
Aza-Michael additions are fundamental in the synthesis of piperidine derivatives, providing a powerful method for C-N bond formation. nih.govntu.edu.sg This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. ntu.edu.sg Intramolecular aza-Michael additions are particularly valuable for constructing piperidine rings, often proceeding with high diastereoselectivity. nih.gov
Various catalysts, including organocatalysts and Lewis acids, have been employed to promote aza-Michael additions, enabling enantioselective syntheses of substituted piperidines. nih.govmun.ca The reaction can be part of a tandem sequence, combining multiple transformations in a single pot to increase synthetic efficiency. For instance, a sequence involving a Michael addition followed by an intramolecular aldol (B89426) reaction and an exo-activated endo-aza-Michael addition has been used to create complex octahydroindoles. ntu.edu.sg The choice of catalyst and reaction conditions can influence the stereochemical outcome, allowing for the selective formation of specific diastereomers. nih.gov
Intramolecular Cyclization Routes for Oxetane Ring Formation
The formation of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Intramolecular cyclization is a common and effective strategy to construct this ring system. acs.orgmagtech.com.cn One of the most prevalent methods is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate with a base. acs.orgbeilstein-journals.org This 4-exo-tet cyclization, while kinetically less favored than other ring closures, is widely used due to its practicality. beilstein-journals.org
Alternative intramolecular cyclization routes include the ring-opening of epoxides followed by cyclization. For example, 3,4-epoxy-alcohols can be treated with a base to yield oxetanes. rsc.org Lewis acid-catalyzed epoxide-opening cyclizations have also been developed. beilstein-journals.org Furthermore, the intramolecular cyclization of 3-amido oxetanes can be triggered by an acid to form oxazolines, demonstrating the versatility of oxetane precursors in heterocycle synthesis. nih.gov The choice of substrate and reaction conditions is critical to favor the formation of the four-membered ring over competing side reactions. acs.org
Diastereoselective Synthesis of Piperidine Derivatives
Achieving stereocontrol in the synthesis of substituted piperidines is crucial for their application in medicinal chemistry. Diastereoselective methods are employed to control the relative stereochemistry of substituents on the piperidine ring. Hydrogenation of substituted pyridines is a common method to produce cis-piperidines. whiterose.ac.ukrsc.org Subsequent epimerization under basic conditions can then be used to access the corresponding trans-diastereomers. whiterose.ac.uk
Organocatalytic and metal-catalyzed reactions are also pivotal in diastereoselective piperidine synthesis. For instance, intramolecular aza-Michael reactions can be catalyzed to afford highly diastereo- and enantiomerically enriched piperidines. nih.gov The choice of catalyst and substrate can direct the stereochemical outcome of the cyclization. Rhodium-catalyzed C-H insertion reactions have also been utilized for the site-selective and stereoselective functionalization of piperidines, allowing for the synthesis of specific positional isomers of complex molecules.
Functional Group Interconversions in Preparative Strategies
Functional group interconversions (FGIs) are essential transformations in the synthesis of complex molecules like 4-(oxetan-3-yl)piperidine hydrochloride, allowing for the conversion of one functional group into another. vanderbilt.eduimperial.ac.uk These reactions are critical for introducing the necessary functionalities and for modifying the molecule at various stages of the synthesis.
Role As a Versatile Chemical Building Block and Scaffold in Molecular Design
Applications in Complex Molecule Synthesis
The structural features of 4-(oxetan-3-yl)piperidine (B593809) make it a valuable building block in the synthesis of complex organic molecules and diverse heterocyclic systems.
The synthesis of 4-(oxetan-3-yl)piperidine itself can be achieved through various methods, highlighting its accessibility for further chemical transformations. A common approach involves the alkylation of piperidine (B6355638) with oxetan-3-ylmethyl halides. Another method is the reductive amination between an oxetan-3-yl ketone and piperidine. More advanced techniques, such as palladium-catalyzed cross-coupling reactions, offer higher regioselectivity and functional group tolerance, further establishing the compound as a key intermediate. The development of oxetane (B1205548) sulfonyl fluorides, which can be coupled with a wide range of nucleophiles, has also expanded the synthetic routes to complex oxetane-containing molecules. chemrxiv.org These synthetic strategies underscore the compound's role as a foundational element for constructing more elaborate molecular architectures.
The 4-(oxetan-3-yl)piperidine core serves as a precursor for a variety of heterocyclic frameworks. The piperidine ring can be functionalized through N-alkylation, N-acylation, or used in coupling reactions, while the oxetane moiety can also participate in specific chemical transformations. nih.govorgsyn.org For instance, the nitrogen of the piperidine can be used to link to other cyclic systems, forming complex polycyclic structures. nih.gov The development of ruthenium-catalyzed oxidative alkynylation allows for the creation of ynones, which can then be converted into a range of N-heterocycles like pyrazoles, isoxazoles, and pyrimidines, all bearing the oxetane-piperidine motif. nih.gov This versatility allows chemists to generate a wide array of novel molecular structures with potential applications in various fields of chemical research.
Strategic Incorporation in Molecular Scaffolds for Research Applications
The unique properties of the oxetane ring, such as its polarity and three-dimensional nature, make the oxetane-piperidine combination a desirable scaffold in medicinal chemistry. nih.govresearchgate.net
The combination of the oxetane and piperidine rings into a single hybrid scaffold has gained significant traction in drug discovery. nih.govresearchgate.net The oxetane moiety is known to improve physicochemical properties such as aqueous solubility and metabolic stability when it replaces more common groups like gem-dimethyl or carbonyl functionalities. researchgate.netcapes.gov.br For example, introducing an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net This hybrid scaffold provides a rigid, three-dimensional structure that can be strategically decorated with various functional groups to create libraries of compounds for biological screening. researchgate.net Spirocyclic oxetane-piperidine scaffolds, synthesized via methods like gold-catalyzed rearrangements, are particularly noteworthy as they introduce significant three-dimensionality and have been used to generate large compound libraries for lead discovery. researchgate.net
Table 1: Examples of Bioactive Molecules Incorporating Oxetane-Piperidine or Related Scaffolds
| Compound Name | Application/Target | Key Structural Feature | Reference |
|---|---|---|---|
| Crenolanib | Drug Candidate | Contains an oxetane motif | acs.org |
| Fenebrutinib | Drug Candidate | Features an oxetane ring | acs.org |
| Ziresovir | Drug Candidate | Incorporates an oxetane | acs.org |
| Lanraplenib | Drug Candidate | Contains an oxetane | acs.org |
| Danuglipron | Drug Candidate | Features an oxetane moiety | acs.org |
In fragment-based drug discovery (FBDD), there is a growing demand for small, three-dimensional (3D) molecules to explore new areas of chemical space. nih.govnih.gov Many existing fragment libraries are dominated by flat, two-dimensional aromatic compounds. nih.govwhiterose.ac.ukrsc.org The oxetane-piperidine scaffold is an excellent starting point for designing and synthesizing 3D fragments. nih.govrsc.org By using computational methods like Principal Moments of Inertia (PMI) analysis, researchers can design and select fragments with high three-dimensionality and shape diversity before their synthesis. nih.govresearchgate.net This approach has been used to create collections of 3D fragments based on disubstituted piperidine and pyrrolidine (B122466) cores, which are valuable additions to screening libraries. nih.govresearchgate.net These fragments often contain synthetic handles that allow for their future elaboration into more complex lead compounds. nih.gov
Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core of a known active molecule. nih.govniper.gov.in The oxetane-piperidine motif can be used in scaffold hopping to replace other cyclic systems, often with the goal of improving properties like solubility, metabolic stability, or to find novel intellectual property. niper.gov.indundee.ac.uk For example, replacing a phenyl ring with a saturated ring system like a piperidine can make a molecule more "drug-like" by reducing its lipophilicity. nih.gov The unique properties of the oxetane ring make the oxetane-piperidine scaffold an attractive "hop" from other heterocyclic systems, such as morpholine (B109124), as it can offer improved solubilizing ability. researchgate.net This strategy has been successfully employed in various drug discovery programs to optimize lead compounds and identify preclinical candidates. dundee.ac.uknih.govlookchem.com
Structural Features and Their Influence in Molecular Design Principles
Conformational Analysis and Rigidity of the Oxetane-Piperidine System
The piperidine (B6355638) ring is a prevalent scaffold in many pharmacologically active compounds and is known to exist predominantly in a chair conformation to minimize steric strain. ias.ac.in The introduction of an oxetane (B1205548) ring at the 4-position introduces a degree of conformational rigidity. This "conformational lock" can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity. acs.org
Impact of the Oxetane Moiety on General Molecular Properties Relevant to Design
The presence of the oxetane ring significantly modulates several key physicochemical properties of the parent piperidine scaffold, offering solutions to common liabilities in drug development.
A frequent challenge in drug design is overcoming metabolic instability, often mediated by cytochrome P450 enzymes. The introduction of an oxetane group can serve as a metabolic shield, blocking sterically accessible sites on a molecule that are prone to oxidative metabolism. nih.govacs.org In studies comparing oxetane-containing compounds with their non-oxetane analogues, the oxetane derivatives often exhibit significantly improved metabolic stability, as measured by intrinsic clearance rates. acs.org For instance, replacing a gem-dimethyl group—a common motif used to impart steric hindrance—with an oxetane can provide similar bulk while offering different physicochemical properties. utexas.edu The inherent stability of the 3,3-disubstituted oxetane ring pattern further contributes to its effectiveness in enhancing metabolic robustness. nih.govacs.org
Lipophilicity, a key parameter influencing a drug's permeability, potency, and toxicity, can be fine-tuned by the incorporation of an oxetane. The oxetane group is considered a polar motif and can be used to introduce steric bulk without a significant increase in lipophilicity. nih.govacs.org This is particularly advantageous when compared to purely aliphatic groups like gem-dimethyl, which increase lipophilicity. utexas.edu The ability to modulate lipophilicity allows for the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) profile. In some cases, replacing a more lipophilic core with one containing an oxetane has led to a desirable reduction in the distribution coefficient (LogD). nih.gov
The oxetane ring exerts a significant inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. This effect can substantially reduce the pKa of nearby amine functions. nih.govacs.org The magnitude of this pKa reduction is dependent on the distance between the oxetane and the amine. For an amine situated gamma (γ) to the oxetane ring, as is the case for the piperidine nitrogen in 4-(oxetan-3-yl)piperidine (B593809), the pKa is expected to be lowered by approximately 0.7 units. nih.govacs.org This modulation of basicity is a critical tool for medicinal chemists, as it can be used to reduce off-target effects associated with high amine basicity, such as hERG channel inhibition, and to optimize a compound's pharmacokinetic properties. nih.gov
Table 1: Influence of Oxetane on Proximal Amine pKa
| Position of Amine Relative to Oxetane | Approximate pKa Reduction (units) |
|---|---|
| α (alpha) | ~2.7 |
| β (beta) | ~1.9 |
| γ (gamma) | ~0.7 |
| δ (delta) | ~0.3 |
This table is generated based on data from multiple sources. nih.govacs.org
Isosteric and Mimetic Applications in Molecular Design
The oxetane moiety has emerged as a valuable bioisostere for other common functional groups in drug molecules. nih.gov It is frequently used as a replacement for gem-dimethyl groups and carbonyl functionalities. utexas.edunih.govacs.org
As a gem-dimethyl isostere , the oxetane offers similar steric bulk but with increased polarity and reduced lipophilicity. utexas.edu This can be beneficial for improving solubility and metabolic stability while maintaining the desired steric shielding effect.
As a carbonyl isostere , the oxetane provides a polar, hydrogen-bond accepting group but is not susceptible to the same metabolic pathways, such as reduction by carbonyl reductases. nih.gov This can lead to improved pharmacokinetic profiles. The structural and hydrogen-bond accepting similarities allow the oxetane to mimic the interactions of a carbonyl group with a biological target. nih.gov
The use of the 4-(oxetan-3-yl)piperidine scaffold can also be seen as a more metabolically stable alternative to a morpholine (B109124) ring, offering a way to reduce planarity and improve drug-like properties. nih.gov
Table 2: Isosteric Replacements for the Oxetane Moiety
| Original Functional Group | Isosteric Replacement | Key Advantages of Oxetane |
|---|---|---|
| gem-Dimethyl | Oxetane | Increased polarity, reduced lipophilicity, similar steric bulk |
| Carbonyl | Oxetane | Improved metabolic stability, similar H-bond accepting properties |
| Morpholine | Oxetane-Piperidine | Increased metabolic stability, reduced planarity |
This table is generated based on data from multiple sources. utexas.edunih.govacs.org
Oxetane as a Carbonyl Group Mimic
The oxetane ring is increasingly utilized as a metabolically stable bioisostere for the carbonyl group. beilstein-journals.orgresearchgate.net This substitution is rooted in the comparable structural and electronic properties between the two moieties. beilstein-journals.org The oxygen atom in an oxetane ring possesses lone pairs with a spatial arrangement similar to that of a carbonyl oxygen, allowing it to act as an effective hydrogen-bond acceptor. acs.orgbeilstein-journals.org In fact, the hydrogen-bond-accepting ability of oxetane is stronger than that of ketones, aldehydes, and esters, and is only surpassed by amides. acs.orgbeilstein-journals.org
A key advantage of this replacement is the enhanced metabolic stability. beilstein-journals.org Carbonyl groups are often susceptible to enzymatic reduction or can facilitate epimerization at adjacent stereocenters. acs.orgbeilstein-journals.org The oxetane ring is stable against such transformations, which can prolong the metabolic half-life of a compound. beilstein-journals.org For instance, when an oxetane was used to replace a carbonyl group in a thalidomide (B1683933) analogue, the resulting compound, oxetanothalidomide, was found to be configurationally stable against racemization in human blood plasma. acs.org
The substitution of a carbonyl with an oxetane can also fine-tune critical physicochemical properties like lipophilicity and basicity. In a comparative study involving 4-substituted piperidines, replacing a piperidin-4-one (a ketone) with a 4-spiro-oxetane resulted in a lower distribution coefficient (LogD), indicating reduced lipophilicity despite the oxetane being slightly less electron-withdrawing than the ketone. cambridgemedchemconsulting.com This highlights the oxetane's ability to introduce polarity. acs.orgnih.gov The table below illustrates the impact of this substitution on the basicity (pKa) and lipophilicity (LogD) of a piperidine ring.
| Compound Structure | Substituent at 4-position | pKa | LogD (pH 7.4) |
|---|---|---|---|
![]() | H (Piperidine) | 11.2 | -0.8 |
![]() | =O (4-Piperidone) | 7.7 | -1.2 |
![]() | Spiro-oxetane | 9.1 | -1.5 |
Data adapted from comparative studies on piperidine analogues. cambridgemedchemconsulting.com
Oxetane as a Gem-Dimethyl Group Replacement
One of the most influential applications of the oxetane motif in medicinal chemistry is its use as a replacement for the gem-dimethyl group. acs.orgacs.org Gem-dimethyl groups are frequently installed to block sites of metabolism or to provide steric bulk that locks in a specific conformation. acs.org However, this substitution invariably increases a molecule's lipophilicity, which can negatively impact its pharmacokinetic profile, such as aqueous solubility. acs.orgresearchgate.net
The oxetane ring serves as a highly effective, more polar equivalent of the gem-dimethyl group. acs.orgresearchgate.net It occupies a similar spatial volume but significantly reduces lipophilicity (cLogP) and can dramatically improve aqueous solubility. acs.orgsonar.ch Research has shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from 4 to over 4000, depending on the molecular context. researchgate.netwikipedia.org This modification often maintains or even improves metabolic stability. acs.orgresearchgate.net The polar, sp³-rich character of the oxetane allows for the introduction of steric bulk without the associated lipophilicity penalty of a carbon-based group. nih.govnih.gov
The following table presents a conceptual comparison based on published findings, illustrating the typical changes in physicochemical properties when a gem-dimethyl group is replaced by an oxetane on a parent molecule.
| Analogue | Key Feature | Relative Lipophilicity (LogP) | Relative Aqueous Solubility | Relative Metabolic Stability |
|---|---|---|---|---|
| Parent-C(CH₃)₂-R | Gem-Dimethyl Group | Higher | Lower | Often High (Blocks Metabolism) |
| Parent-(Spiro-oxetane)-R | Oxetane Replacement | Lower | Higher (up to >4000x) | Often High to Improved |
This table summarizes general findings from medicinal chemistry studies. acs.orgresearchgate.netwikipedia.org
Oxetane as a Sugar Mimic
The defined three-dimensional structure of the oxetane ring allows it to function as a mimic for other cyclic systems, most notably the furanose ring found in natural sugars like ribose. acs.orgresearchgate.net This has been a particularly fruitful strategy in the design of nucleoside analogues for antiviral and anticancer therapies. tandfonline.com In these applications, the four-membered oxetane ring acts as a conformationally constrained surrogate for the five-membered sugar moiety. acs.org
Natural products such as Oxetanocin-A feature an oxetane ring linked to a nucleobase, demonstrating this principle. The constrained nature of the oxetane ring can lock the molecule into a specific conformation that may enhance binding to target enzymes, such as viral polymerases or reverse transcriptases, while potentially resisting degradation by host enzymes. acs.org The development of nucleoside analogues containing fused oxetane-furanose ring systems further underscores the utility of this scaffold in creating structurally novel therapeutic agents. nih.gov While structurally distinct from the natural 2'-deoxynucleosides, certain oxepane-based nucleoside analogues (containing a seven-membered ring) have shown remarkable compatibility when incorporated into DNA-RNA hybrids, suggesting that non-natural sugar mimics can be well-tolerated in biological systems.
The replacement of the natural furanose ring with an oxetane represents a powerful design element to create novel nucleoside analogues with potentially improved pharmacological profiles.
Reactivity Profiles and Transformation Pathways in Research
Functional Group Interconversions on the Piperidine (B6355638) Ring
The piperidine ring of 4-(oxetan-3-yl)piperidine (B593809) serves as a robust scaffold for a variety of functional group interconversions. These reactions primarily involve the secondary amine and the adjacent carbon atoms.
The piperidine ring can undergo oxidation at several positions. The nitrogen atom can be oxidized, and C-H bonds adjacent to the nitrogen are also susceptible to oxidation.
N-Oxidation: Oxidation of the piperidine nitrogen can lead to the formation of N-oxyl radicals, such as the well-known TEMPO derivatives. Studies on similar piperidine systems show that oxidation with reagents like hydrogen peroxide in the presence of catalysts (e.g., Na₂WO₄) can efficiently produce these radicals. researchgate.net
C-H Oxidation: Oxidation of the C-H bonds alpha to the nitrogen atom can lead to the formation of lactams (piperidin-2-ones). For example, the oxidation of an enantiopure piperidine derivative with bromine in acetic acid was shown to generate the corresponding piperidin-2-one in high yield. researchgate.net Modern biocatalytic methods are also being developed for the specific C-H oxidation of piperidines, allowing for modular functionalization. nih.gov
Table 2: Representative Oxidation Reactions on the Piperidine Scaffold
| Reagent/Catalyst | Position of Oxidation | Product Type | Reference |
|---|---|---|---|
| H₂O₂ / Na₂WO₄ | Nitrogen | N-Oxyl Radical | researchgate.net |
| Bromine / Acetic Acid | C2-Position | Lactam (Piperidin-2-one) | researchgate.net |
While the parent 4-(oxetan-3-yl)piperidine is fully saturated, reduction reactions become relevant for its derivatives. For instance, if the piperidine ring contains a ketone or an amide functionality introduced through prior synthesis steps, these can be reduced.
Reduction of Amides/Ketones: The reduction of amide or ketone functionalities on a piperidine ring is a common transformation. Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing amides to amines. nih.gov Stereodivergent reduction of 3-substituted 4-piperidinones can be achieved using different reducing agents; L-Selectride typically yields cis 3,4-disubstituted piperidines, while aluminum-isopropoxydiisobutylalane can produce the trans isomers. nih.gov Similarly, the reduction of a tricyclic keto-lactam containing a piperidine ring with triethylsilane/trifluoroacetic acid has been reported. whiterose.ac.uk
Substitution reactions, particularly at the piperidine nitrogen, are a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is nucleophilic and readily undergoes substitution reactions with electrophiles such as alkyl halides or aryl halides. Aromatic nucleophilic substitution can be used to attach aryl groups to the piperidine nitrogen. google.comrsc.org
Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for N-alkylation, for example, by reacting a piperidine derivative with an alcohol in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylpiperidines (amides).
Table 3: Common Compounds Mentioned
| Compound Name | |
|---|---|
| 4-(oxetan-3-yl)piperidine hydrochloride | |
| Glutathione | |
| Lithium aluminum hydride (LiAlH₄) | |
| L-Selectride | |
| Diethyl azodicarboxylate (DEAD) |
Isomerization and Stability Considerations in Synthesis and Storage of this compound
The chemical stability and potential for isomerization of this compound are critical considerations in its synthesis, handling, and storage. These factors are influenced by the inherent properties of both the oxetane (B1205548) ring and the piperidine hydrochloride moiety.
Thermal and Storage Stability Aspects
The stability of this compound is a composite of the individual stabilities of the piperidine hydrochloride and the 3-substituted oxetane ring.
Piperidine Hydrochloride Stability: Piperidine itself is a stable organic base. chemicalbook.comchemicalbook.com Its hydrochloride salt is generally a stable, crystalline solid under standard storage conditions, though it can be hygroscopic and should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. researchgate.net While stable at ambient temperatures, piperidine can undergo decomposition at temperatures above 100°C. carlroth.com
Oxetane Ring Stability: The oxetane ring, a four-membered ether, possesses inherent ring strain that makes it more susceptible to ring-opening reactions than its five- or six-membered counterparts, particularly under acidic conditions or at elevated temperatures. nih.govacs.org However, the stability of the oxetane ring is significantly influenced by its substitution pattern. It has been demonstrated that 3,3-disubstituted oxetanes exhibit greater stability. nih.gov This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles that would initiate ring-opening. nih.gov In the case of 4-(oxetan-3-yl)piperidine, the oxetane is mono-substituted at the 3-position, which may offer moderate stability.
Table 1: General Stability of Related Moieties
| Moiety | General Stability | Conditions to Avoid |
|---|---|---|
| Piperidine | Stable under normal conditions. chemicalbook.com | High temperatures (>100°C), strong oxidizing agents, strong acids. chemicalbook.comcarlroth.com |
| Oxetane Ring | Stability is dependent on substitution. nih.gov | Acidic conditions, high temperatures. nih.gov |
| Piperidine Hydrochloride | Stable solid, can be hygroscopic. researchgate.net | Exposure to moisture, strong oxidizing agents. researchgate.net |
Unexpected Isomerization Pathways of Oxetane-Carboxylic Acids
While there is no specific literature on the isomerization of this compound, extensive research on the instability of oxetane-carboxylic acids provides valuable insight into the potential reactivity of the oxetane ring.
Studies have revealed that many oxetane-carboxylic acids are inherently unstable and can readily isomerize into novel (hetero)cyclic lactones. beilstein-journals.org This isomerization can occur spontaneously during storage at room temperature or upon gentle heating, often without the need for an external catalyst. beilstein-journals.org This phenomenon is significant as it can drastically impact reaction yields and lead to misleading results in synthetic chemistry, particularly in reactions that require heating. beilstein-journals.org
The mechanism of this isomerization is believed to be an intramolecular ring-opening of the oxetane by the carboxylic acid group. The propensity for this transformation is influenced by the substitution pattern on the oxetane ring. For instance, steric bulk and the presence of fluorine substituents on the oxetane ring have been observed to enhance the stability of oxetane-carboxylic acids and hinder isomerization. beilstein-journals.org
This inherent tendency of oxetane-carboxylic acids to isomerize underscores the reactivity of the oxetane ring and suggests that similar intramolecular cyclization or rearrangement reactions could be a possibility for other oxetane-containing compounds with suitably positioned nucleophilic groups. Although the piperidine nitrogen in this compound is protonated, the potential for intramolecular reactions, especially in the free base form, should be a consideration during its synthesis and handling.
Computational Chemistry Perspectives in Research
Theoretical Studies on Molecular Conformation and Geometry
The three-dimensional structure of a molecule is fundamental to its function. Theoretical studies allow for the detailed examination of the conformational landscape and geometric parameters of 4-(oxetan-3-yl)piperidine (B593809) hydrochloride.
The piperidine (B6355638) ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org Other higher-energy conformations, such as the boat and twist-boat, represent intermediates in the process of ring-flipping. ias.ac.infiveable.me For substituted piperidines, the chair conformation remains the most stable, with substituents occupying either axial or equatorial positions. nih.gov In the case of 4-(oxetan-3-yl)piperidine, the oxetane (B1205548) group at the C-4 position will preferentially occupy the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens at the C-2 and C-6 positions. This equatorial preference is a well-established principle in the conformational analysis of cyclohexane (B81311) and piperidine derivatives. nih.gov
The oxetane ring itself is not planar. It possesses a puckered conformation to relieve the ring strain inherent in a four-membered system. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are used to calculate the precise bond lengths, bond angles, and dihedral angles that define the lowest energy conformation of the entire molecule. researchgate.netnih.gov These calculations provide a static, optimized picture of the molecule's geometry.
| Parameter | Ring System | Typical Calculated Value |
| C-N Bond Length | Piperidine | ~1.47 Å |
| C-C Bond Length | Piperidine | ~1.53 Å |
| C-O Bond Length | Oxetane | ~1.46 Å |
| C-C-C Bond Angle | Piperidine | ~111° |
| C-N-C Bond Angle | Piperidine | ~112° |
| C-O-C Bond Angle | Oxetane | ~90-92° |
| C-C-C Bond Angle | Oxetane | ~85° |
| Note: These values are representative and can be precisely calculated for 4-(oxetan-3-yl)piperidine hydrochloride using quantum mechanical methods. The geometry is derived from general principles of piperidine and oxetane structures. |
In Silico Predictions of Structural Interactions and Molecular Recognition Principles
In silico methods are crucial for predicting how a molecule like this compound might interact with biological targets, a key aspect of molecular recognition. These predictions are based on the molecule's structural and electronic features.
The protonated nitrogen atom in the piperidine ring is a primary site for interaction, acting as a strong hydrogen bond donor and participating in electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's binding site. nih.gov The oxetane ring also plays a significant role; its oxygen atom can act as a hydrogen bond acceptor. nih.govnih.gov This feature is often strategically incorporated into drug candidates to improve aqueous solubility and metabolic stability. nih.govresearchgate.net
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govtandfonline.com For this compound, a docking study would place the molecule into the active site of a receptor, and scoring functions would estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. nih.gov
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across the molecule's surface. libretexts.orguni-muenchen.de Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack or can interact favorably with positive charges. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack or interaction with negative charges. For this molecule, the area around the protonated nitrogen would show a strong positive potential, while the region near the oxetane oxygen would exhibit a negative potential, visually confirming their roles as key interaction sites. researchgate.net
Advanced Modeling Techniques for Reactivity Analysis and Pathway Prediction
Beyond static structures and interactions, advanced computational techniques can model the dynamic behavior and chemical reactivity of this compound.
Density Functional Theory (DFT): DFT is a workhorse of computational chemistry used to investigate the electronic structure of molecules. researchgate.netnih.govrsc.org It can be used to accurately calculate the optimized geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. DFT calculations are also employed to map out reaction pathways and determine the energy barriers of chemical transformations. researchgate.net
Molecular Dynamics (MD) Simulations: While DFT provides a static picture, MD simulations model the movement of atoms over time. researchgate.netresearchgate.netnih.gov By placing the molecule in a simulated environment, such as a box of water molecules, MD simulations can explore its conformational flexibility and dynamic interactions with its surroundings. nih.gov This provides insights into how the molecule behaves in a biological context, revealing stable conformations and the persistence of key intermolecular interactions, like hydrogen bonds, over time. researchgate.net
Analytical Methodologies for Structural Elucidation and Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(oxetan-3-yl)piperidine (B593809) hydrochloride, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom.
In academic research, the analysis of related piperidine (B6355638) derivatives provides a basis for interpreting the spectra of 4-(oxetan-3-yl)piperidine hydrochloride. The proton (¹H) NMR spectrum is expected to show characteristic signals for both the piperidine and oxetane (B1205548) rings. The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. Specifically, the axial and equatorial protons on the carbons adjacent to the nitrogen atom are expected to show distinct chemical shifts. The protons of the oxetane ring would likely appear as a set of multiplets in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the oxygen atom.
The carbon (¹³C) NMR spectrum provides further confirmation of the molecular structure. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the piperidine ring are expected in the range of 20-60 ppm, while the carbons of the oxetane ring, being attached to an oxygen atom, would resonate at a lower field, typically between 60 and 80 ppm. The specific chemical shifts are influenced by the solvent used and the hydrochloride salt form.
While specific experimental data for this compound is not widely published in academic literature, the expected NMR data can be summarized as follows:
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Piperidine CH₂ (adjacent to N) | Multiplet | ~40-55 |
| Piperidine CH₂ | Multiplet | ~20-35 |
| Piperidine CH | Multiplet | ~30-45 |
| Oxetane CH₂ | Multiplet, ~4.0-5.0 | ~65-80 |
| Oxetane CH | Multiplet, ~4.5-5.5 | ~70-85 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments.
For this compound, electrospray ionization (ESI) is a common ionization technique used in MS analysis. In the positive ion mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. The predicted monoisotopic mass of the free base (C₈H₁₅NO) is 141.1154 u, and therefore the [M+H]⁺ ion would have a predicted m/z of 142.1232.
HRMS analysis would be used to confirm the elemental composition by comparing the experimentally measured accurate mass to the theoretical mass. The fragmentation pattern observed in the MS/MS spectrum provides further structural information. For 4-(oxetan-3-yl)piperidine, fragmentation is likely to occur at the piperidine and oxetane rings. Common fragmentation pathways for piperidine derivatives include the loss of substituents and ring-opening reactions. The oxetane ring can also undergo characteristic fragmentation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 142.12264 |
| [M+Na]⁺ | 164.10459 |
Note: These are predicted m/z values for the free base.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the atoms. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable conformation for six-membered rings. nih.govresearchgate.nettandfonline.comtandfonline.com The oxetane ring would be attached to the piperidine ring at the 4-position. The hydrochloride salt form implies that the nitrogen atom of the piperidine ring is protonated and associated with a chloride anion. The crystal packing would be influenced by hydrogen bonding interactions between the protonated amine, the chloride ion, and potentially the oxygen atom of the oxetane ring.
Although the crystal structure of this compound has not been specifically reported in the academic literature, studies on other piperidine derivatives provide insights into the expected structural features. nih.govresearchgate.nettandfonline.comtandfonline.com For instance, the crystal structures of various substituted piperidines consistently show the chair conformation of the piperidine ring. nih.govresearchgate.nettandfonline.comtandfonline.com
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques in this regard.
For a polar compound like this compound, reverse-phase HPLC (RP-HPLC) is a suitable method for purity analysis. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For chiral purity assessment, a chiral HPLC method would be necessary, employing a chiral stationary phase.
Gas chromatography is another technique that can be used for the analysis of piperidine derivatives. pageplace.de However, due to the low volatility of the hydrochloride salt, derivatization might be required to convert the analyte into a more volatile form before GC analysis. GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of the components in a mixture.
The development and validation of a specific chromatographic method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity.
Q & A
Q. What are the optimized synthetic routes for 4-(oxetan-3-yl)piperidine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Reacting oxetane derivatives (e.g., oxetan-3-yl halides) with piperidine under basic conditions (e.g., NaOH or K₂CO₃ in anhydrous ethanol/methanol) .
- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl addition.
Key factors affecting yield include solvent polarity (methanol enhances nucleophilicity), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 for piperidine:oxetane derivative). Impurities like unreacted oxetane or piperidine by-products require purification via recrystallization or column chromatography .
Q. Which analytical methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., oxetane protons at δ 4.5–5.0 ppm; piperidine protons at δ 1.5–2.8 ppm) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥99% purity, as in ) with UV detection at 210–230 nm .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₆ClNO expected at m/z 190.1) .
Q. What are the primary safety considerations when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salts.
- Storage : Airtight containers in cool, dry environments to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-(oxetan-3-yl)piperidine derivatives?
Discrepancies in enzyme inhibition or receptor binding data may arise from:
- Structural Isomerism : Configuration of the oxetane ring (e.g., axial vs. equatorial substitution) alters steric interactions with targets .
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can modulate ligand-receptor affinity. Validate results using orthogonal assays (e.g., SPR and fluorescence polarization) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt Form : Hydrochloride salts improve aqueous solubility (e.g., 10–20 mg/mL in PBS) but may require co-solvents like DMSO (<5% v/v) for dosing .
- Prodrug Design : Esterification of the piperidine nitrogen enhances membrane permeability, with enzymatic cleavage in target tissues .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .
Q. How do synthetic by-products impact pharmacological profiling, and how can they be mitigated?
Common by-products include:
- Oxidation Products : Oxetane ring-opening under acidic conditions forms aldehydes (detectable via TLC with Rf ~0.3).
- Dimerization : Piperidine self-coupling at high temperatures generates dimers (e.g., m/z 375.2 via LC-MS).
Mitigation involves optimizing reaction time (≤24 hrs) and using inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What computational tools predict the compound’s interaction with neurological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to serotonin/dopamine receptors (e.g., Ki values < 100 nM for 5-HT₁A) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., piperidine N–H⋯Glu residue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



